Perisulfakinin

描述

准备方法

Synthetic Routes and Reaction Conditions: Perisulfakinin can be synthesized using solid-phase peptide synthesis, a method commonly employed for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation .

Industrial Production Methods: Industrial production of this compound involves large-scale solid-phase peptide synthesis, followed by purification using high-performance liquid chromatography. The purified peptide is then lyophilized to obtain the final product .

化学反应分析

Types of Reactions: Perisulfakinin undergoes various chemical reactions, including:

Oxidation: Involves the formation of disulfide bonds between cysteine residues, which is crucial for the peptide’s stability and activity.

Reduction: The breaking of disulfide bonds, which can lead to the loss of biological activity.

Substitution: Amino acid residues in the peptide can be substituted to study structure-activity relationships.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or iodine in mild conditions.

Reduction: Dithiothreitol or β-mercaptoethanol under reducing conditions.

Substitution: Site-directed mutagenesis or chemical modification techniques.

Major Products: The major products formed from these reactions include oxidized and reduced forms of this compound, as well as various analogs with substituted amino acids .

科学研究应用

Perisulfakinin has several scientific research applications, including:

Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.

作用机制

Perisulfakinin exerts its effects by binding to specific G-protein coupled receptors in the central nervous system of insects. This binding leads to an increase in intracellular cyclic adenosine monophosphate levels and a decrease in intracellular calcium ion concentration. These changes result in the inhibition of neuronal activity, thereby signaling satiety and reducing feeding behavior .

相似化合物的比较

Sulfakinin: Another insect neuropeptide with similar functions in regulating feeding and digestion.

Cholecystokinin: A mammalian peptide with analogous roles in signaling satiety and regulating digestive processes.

Uniqueness: Unlike sulfakinin and cholecystokinin, which are more broadly studied, perisulfakinin offers a targeted approach for developing insecticides that can disrupt the feeding behavior of specific insect pests .

属性

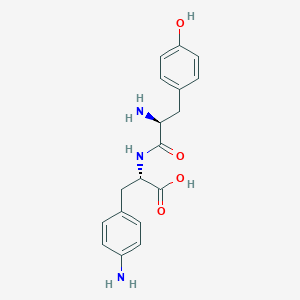

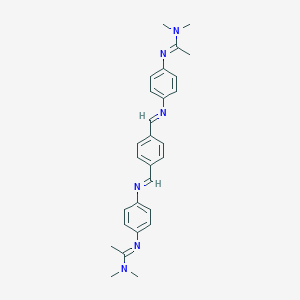

IUPAC Name |

(4S)-4-amino-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H86N18O22S2/c1-105-24-22-42(59(96)76-40(13-8-23-71-64(68)69)57(94)78-43(54(67)91)25-34-9-4-2-5-10-34)77-61(98)46(28-37-31-70-33-73-37)74-50(84)32-72-56(93)44(27-36-14-16-38(17-15-36)104-106(101,102)103)79-62(99)47(29-52(87)88)82-63(100)48(30-53(89)90)81-60(97)45(26-35-11-6-3-7-12-35)80-58(95)41(19-20-49(66)83)75-55(92)39(65)18-21-51(85)86/h2-7,9-12,14-17,31,33,39-48H,8,13,18-30,32,65H2,1H3,(H2,66,83)(H2,67,91)(H,70,73)(H,72,93)(H,74,84)(H,75,92)(H,76,96)(H,77,98)(H,78,94)(H,79,99)(H,80,95)(H,81,97)(H,82,100)(H,85,86)(H,87,88)(H,89,90)(H4,68,69,71)(H,101,102,103)/t39-,40-,41-,42-,43-,44-,45-,46-,47-,48-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEVHBPUISQUUSQ-BHEJXMHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CN=CN2)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)OS(=O)(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CN=CN2)NC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)OS(=O)(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H86N18O22S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90154667 | |

| Record name | Perisulfakinin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90154667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1523.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125131-58-0 | |

| Record name | Perisulfakinin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125131580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perisulfakinin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90154667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary function of perisulfakinin in insects?

A1: this compound (PSK) acts as a satiety signal in insects, playing a role analogous to cholecystokinin (CCK) in mammals. Research has shown that PSK injections can inhibit feeding in various insect species. For instance, in the horse fly Tabanus nigrovittatus, PSK injections significantly reduced blood feeding behavior. [] Similarly, PSK injections led to reduced weight gain and food consumption in the tomato moth (Lacanobia oleracea) and the cotton leafworm (Spodoptera littoralis). []

Q2: How does this compound exert its inhibitory effect on feeding behavior?

A2: In the cockroach Periplaneta americana, PSK inhibits the activity of dorsal unpaired median (DUM) neurons, which are responsible for promoting general activity. PSK achieves this by attenuating the spiking frequency of DUM neurons through a signaling cascade that involves increasing intracellular cAMP levels, decreasing intracellular Ca2+ concentration, and inhibiting the pacemaker Ca2+ current through cAMP-inhibited transient receptor potential gamma (pTRPγ) channels. [] This mechanism highlights the antagonistic relationship between PSK (satiety signal) and adipokinetic hormone (AKH, hunger signal) in regulating feeding behavior.

Q3: Where is this compound found in the insect nervous system?

A3: this compound is found in various parts of the insect nervous system, acting as both a hormone and a paracrine messenger. It is localized in the neurohemal organ of the brain and in nerve endings throughout the central nervous system. [] Additionally, research on crayfish (Cherax destructor) has shown PSK-immunoreactive neurons within the central complex, a brain region involved in sensory integration and motor control. []

Q4: Does this compound have any effects on insect gut motility?

A4: While PSK itself did not affect spontaneous foregut contractions in Lacanobia oleracea larvae in vitro, another neuropeptide, leucomyosuppressin, demonstrated myoinhibitory effects on the foregut. [] Interestingly, both leucomyosuppressin and a Manduca sexta allatostatin (Manse-AS) reduced weight gain and food consumption in L. oleracea and Spodoptera littoralis, suggesting their potential role in regulating feeding behavior through modulation of gut motility. []

Q5: Has the receptor for this compound been identified?

A5: Yes, the gene coding for the this compound receptor (PSKR) has been cloned in Periplaneta americana. Studies confirm the expression of PSKR within the nervous system, including its presence in DUM neurons. [] This finding further supports the role of PSK in modulating neuronal activity and regulating feeding behavior.

Q6: Are there any known instances of this compound influencing insect development?

A6: While some studies suggest potential developmental effects of altered gravity on PSK-immunoreactive neurons in crickets (Acheta domesticus), research has not conclusively demonstrated a direct impact of PSK on insect development. [, ] Further investigation is needed to determine if and how PSK might play a role in insect development.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(Chloroacetyl)phenyl]-N-methylformamide](/img/structure/B44533.png)

![(6R,7S)-7-(Benzoylamino)-3-methylene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylic Acid Diphenylmethyl Ester](/img/structure/B44563.png)